

Spectroscopic Characterization of 5-Chloro-2-fluoronicotinaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to characterize **5-Chloro-2-fluoronicotinaldehyde**. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages data from structurally similar molecules and predictive models to offer a comprehensive overview for researchers in drug development and chemical synthesis.

Executive Summary

5-Chloro-2-fluoronicotinaldehyde is a substituted pyridine derivative with applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structural elucidation and purity assessment are critically dependent on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the expected spectral characteristics of **5-Chloro-2-fluoronicotinaldehyde** and compares them with related compounds, providing a framework for its analysis.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for **5-Chloro-2-fluoronicotinaldehyde** and its analogs.

Table 1: ¹H NMR Spectral Data Comparison

| Compound | Aldehyde Proton (δ , ppm) | Aromatic Protons (δ , ppm) | Solvent |
|---|--------------------------------------|---|-------------------|
| 5-Chloro-2-fluoronicotinaldehyde (Predicted) | ~9.8 - 10.2 (s) | ~8.3 (d), ~7.9 (dd) | CDCl ₃ |
| 5-Chloro-2-nitrobenzaldehyde | 10.412 (s) | 8.113 (d), 7.890 (d), 7.726 (dd) | Not specified |
| 2-Fluoropyridine | - | 8.230 (m), 7.784 (m), 7.182 (m), 6.934 (m) | CDCl ₃ |

Table 2: ¹³C NMR Spectral Data Comparison

| Compound | Carbonyl Carbon (δ , ppm) | Aromatic Carbons (δ , ppm) | Solvent |
|---|--------------------------------------|---|-------------------|
| 5-Chloro-2-fluoronicotinaldehyde (Predicted) | ~185 - 190 | ~115 - 165 | CDCl ₃ |
| 5-chloro-2-hydroxy-3-nitro-benzaldehyde | - | (Data available but not specified in snippets) | Not specified |
| Pyridine | - | 150.2, 124.1, 136.2 | CDCl ₃ |

Table 3: IR Absorption Data Comparison

| Compound | C=O Stretch (cm ⁻¹) | C-H (aldehyde) Stretch (cm ⁻¹) | Aromatic C=C Stretch (cm ⁻¹) | C-Cl Stretch (cm ⁻¹) | C-F Stretch (cm ⁻¹) |
|--|--|--|--|--|---------------------------------|
| 5-Chloro-2-fluoronicotinaldehyde (Predicted) | ~1700 - 1720 | ~2750, ~2850 | ~1550 - 1600 | ~700 - 800 | ~1200 - 1300 |
| 5-Chlorosalicylaldehyde | (Data available but not specified in snippets) | (Data available but not specified in snippets) | (Data available but not specified in snippets) | (Data available but not specified in snippets) | - |
| General Aromatic Aldehydes[1][2][3] | 1685 - 1710 | 2700-2850 | 1400-1600 | - | - |

Table 4: Mass Spectrometry Data Comparison

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
|--|---------------------------|--|--------------------------|
| 5-Chloro-2-fluoronicotinaldehyde (Predicted) | 159/161 (M ⁺) | 158/160 ([M-H] ⁺), 130/132 ([M-CHO] ⁺), 102 ([M-CHO-CO] ⁺) | Electron Ionization (EI) |
| 5-Chloro-2-fluorotoluene | 144/146 (M ⁺) | 109, 83 | EI |
| 5-Chloro-2-pentanone | 120/122 (M ⁺) | 105, 85, 43 | EI |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. Below are standard protocols for the characterization of compounds like **5-Chloro-2-fluoronicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 300-500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-pulse proton spectrum with a 90° pulse.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):

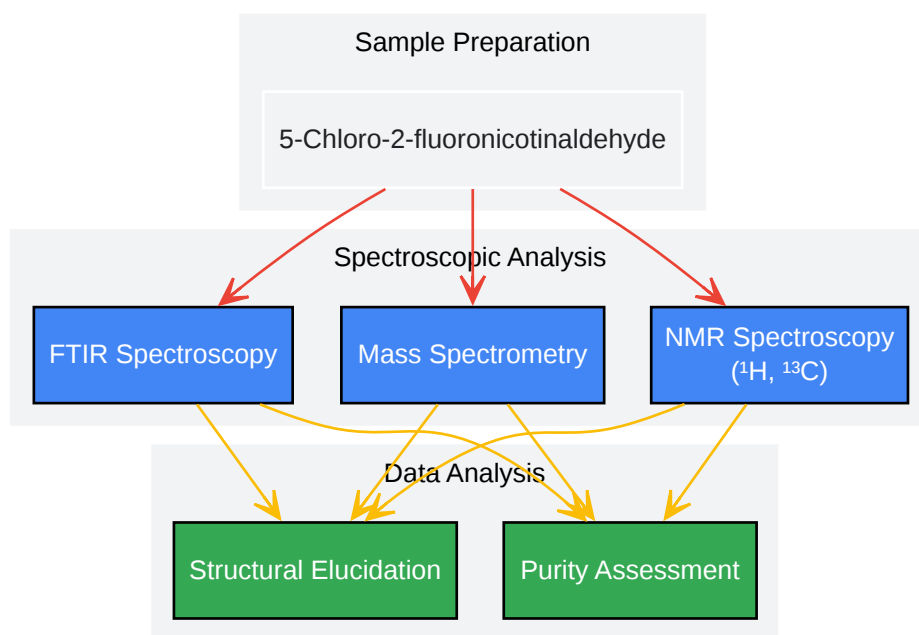
- Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Ionization:
 - Electron Ionization (EI): For volatile and thermally stable compounds. Use a standard electron energy of 70 eV.
 - Electrospray Ionization (ESI): For less volatile or thermally labile compounds, typically from an LC eluent.
- Mass Analysis:
 - Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$) is a key diagnostic feature.

Visualizations

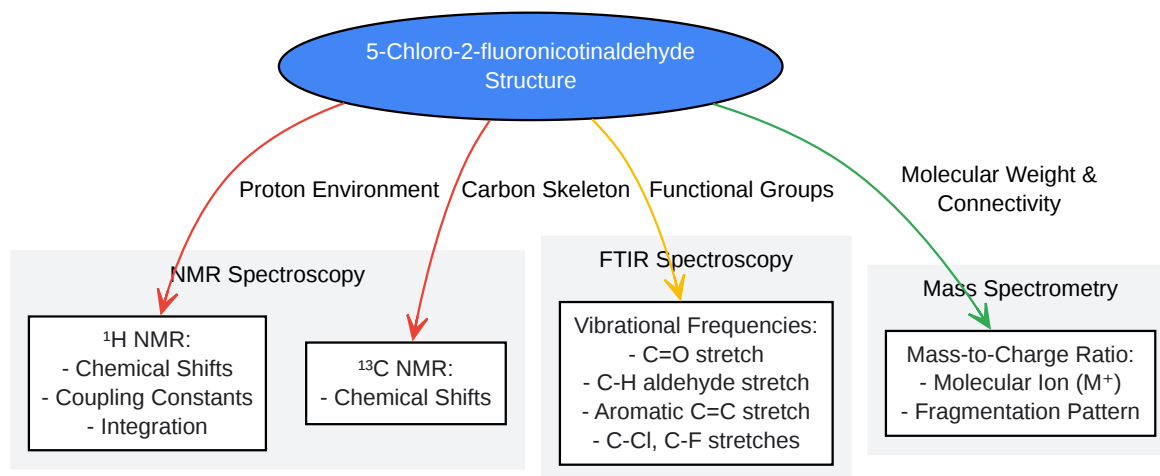
Experimental Workflow for Spectroscopic Characterization



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Relationship between spectroscopic data and molecular structure.

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